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2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate
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Overview
Description
2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate is an organic compound with a complex structure, featuring both bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate typically involves the reaction of 4-bromobenzylamine with 2-chlorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the halogen atoms in the compound.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amides or thioethers, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate typically involves a reaction between 4-bromobenzylamine and 2-chlorobenzoic acid, often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC). The reaction conditions may vary, but it is generally performed at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.
The molecular formula of the compound is C₁₈H₁₈BrClN₁O₃, with a molecular weight of approximately 362.2 g/mol. Its structure features both bromine and chlorine atoms, which contribute to its reactivity and potential biological activity.
Chemistry
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Intermediate in Organic Synthesis :
- The compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions including substitution, oxidation, and reduction, which are critical for developing new compounds with desired properties.
- Photochemical Studies :
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Structure-Activity Relationship Studies :
- Its unique combination of functional groups allows researchers to investigate the structure-activity relationships (SAR) of related compounds, aiding in the design of new molecules with enhanced biological activities.
Biology
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Enzyme Inhibition Studies :
- The compound can be utilized in studies aimed at understanding enzyme inhibition mechanisms. Its interaction with specific enzymes may provide insights into biological pathways and potential therapeutic targets.
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Biological Probes :
- Due to its ability to interact with biological systems, this compound can be used as a probe for studying cellular processes or signaling pathways.
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Drug Development :
- Preliminary studies suggest that modifications in the bromobenzyl and chlorobenzoate groups can significantly affect biological interactions and efficacy, making this compound a candidate for further exploration in drug development.
Mechanism of Action
The mechanism of action of 2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms in the compound allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromobenzoate
- 2-Bromobenzoyl chloride
- Ethyl 4-bromo-2-chlorobenzoate
Uniqueness
2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate is unique due to its specific combination of functional groups and halogen atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications where precise interactions with molecular targets are required.
Biological Activity
2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate is a synthetic organic compound categorized under benzoate esters. Its unique structural features, including a bromobenzyl group, an amino group, and a chlorobenzoate moiety, suggest potential biological activities that merit detailed exploration. This article reviews the compound's synthesis, biological interactions, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C16H15BrClNO3, with a molecular weight of approximately 362.2 g/mol. The compound exhibits significant structural complexity due to the presence of halogen atoms and functional groups that influence its reactivity and biological interactions.
Synthesis
The synthesis typically involves the reaction of 4-bromobenzylamine with 2-chlorobenzoic acid, often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC). The reaction conditions may vary, but they generally require mild temperatures to ensure optimal yields and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The halogen substituents enhance its binding affinity, potentially leading to inhibition of enzymatic activity or modulation of receptor functions.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in various biochemical pathways.
- Receptor Modulation: It could act as a ligand for specific receptors, influencing cellular signaling pathways.
Case Studies
- Anticancer Activity: Preliminary studies indicate that compounds structurally related to this compound exhibit anticancer properties. For instance, similar benzoate derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction.
- Antimicrobial Properties: Research has demonstrated that related compounds possess antimicrobial activity against various pathogens. This suggests that this compound may also exhibit similar properties, warranting further investigation.
- Neuroprotective Effects: Some studies have indicated that compounds with similar structures can protect neuronal cells from oxidative stress. This opens avenues for exploring its potential in neurodegenerative disease models.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N-[2-(4-bromophenyl)-2-oxoethyl]-4-chlorobenzamide | C16H14BrClN | Potential anti-cancer activity |
4-Bromo-N-(phenyl)-N-(pyridin-3-yl)benzamide | C17H15BrN2O | Studied for anti-inflammatory properties |
Methyl 4-bromobenzoate | C9H9BrO2 | Used as an intermediate in organic synthesis |
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClNO3/c17-12-7-5-11(6-8-12)9-19-15(20)10-22-16(21)13-3-1-2-4-14(13)18/h1-8H,9-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVPPLXZTWLVCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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